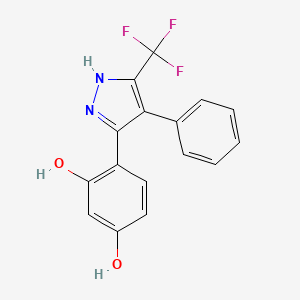

![molecular formula C9H8N2O2 B2804003 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1638767-97-1](/img/structure/B2804003.png)

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

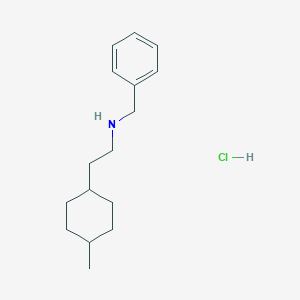

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 176.17 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 176.17 . The compound’s empirical formula is C9H8N2O2 .Scientific Research Applications

Theoretical and Experimental Investigations

Research on similar compounds, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo-(3,4-b)pyridine-5-carboxylic acid, has involved both theoretical and experimental investigations into their structure and vibrational spectra. These studies are crucial for understanding the fundamental properties of pyrrolopyridine derivatives, including their tautomeric forms and intramolecular hydrogen bonding, which are essential for designing drugs and materials with desired properties (Bahgat, Jasem, & El‐Emary, 2009).

Synthesis Techniques

The synthesis of pyrrolopyridine derivatives, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, has been achieved through three-component condensation. This methodology highlights the compound's role in synthesizing complex heterocyclic compounds, which have applications in pharmaceuticals and materials science (Lichitsky et al., 2010).

Supramolecular Chemistry

Studies on pyrazinecarboxylic acids and related structures have revealed the importance of carboxylic acid-pyridine supramolecular synthons. These findings are significant for crystal engineering strategies, where understanding how molecules assemble in solid states can lead to the development of materials with specific functions (Vishweshwar, Nangia, & Lynch, 2002).

Molecular Functionalization

Research into functionalization reactions, such as those involving 4,5-dibenzoyl-1H-pyrrole-2,3-diones, demonstrates the versatility of pyrrolopyridine derivatives in synthesizing novel compounds. These reactions can lead to the creation of new molecules with potential applications in drug development and organic electronics (Antonov, Dmitriev, & Maslivets, 2021).

Antiviral and Antibacterial Activities

Some derivatives of pyrrolopyridine, like those synthesized in studies focusing on pyrazolopyridines, have shown promising antibacterial and antiviral activities. These findings suggest potential applications in developing new antimicrobial agents, highlighting the medicinal chemistry aspects of pyrrolopyridine research (Maqbool et al., 2014).

Mechanism of Action

Target of Action

The primary target of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, as a potent FGFR inhibitor, likely interacts with these receptors and inhibits their activity .

Biochemical Pathways

The inhibition of FGFRs by 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis .

Result of Action

In vitro studies have shown that FGFR inhibitors like 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can inhibit cell proliferation and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .

properties

IUPAC Name |

5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)10-4-5/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSMBSUFCMOUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC(=C2)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

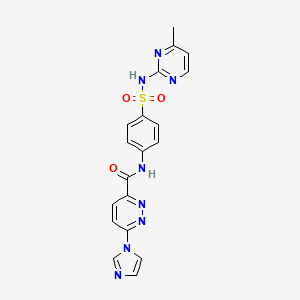

![N-[4-[(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B2803920.png)

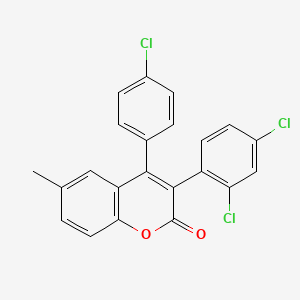

![1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2803925.png)

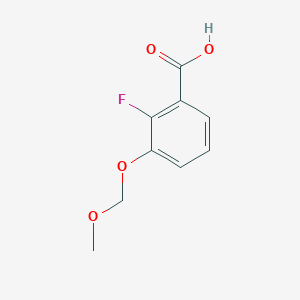

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2803929.png)

![N-(3-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2803935.png)

![7-[(4-chlorophenyl)methyl]-3,9-dimethyl-1-(methylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![4-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2803943.png)